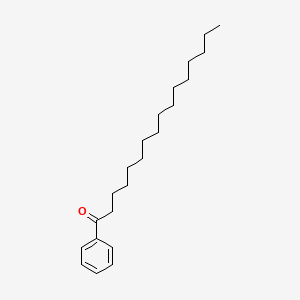

Hexadecanophenone

説明

Molecular Structure Analysis

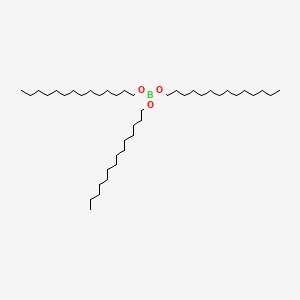

The molecular structure of Hexadecanophenone consists of a phenyl group (C6H5) attached to a hexadecanone group (CO(CH2)14CH3) . The InChI representation of the molecule is InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 .Physical And Chemical Properties Analysis

Hexadecanophenone is a white to orange to green powder or crystal . It has a melting point of 61-65 °C and a boiling point of 248 °C at 12 mmHg . The density of Hexadecanophenone is 0.8692 and its refractive index is estimated to be 1.4675 .科学的研究の応用

Material Science: Enhancing Thermal Stability

Hexadecanophenone is utilized in material science due to its thermal properties. It has been observed to enhance heat dissipation in columns packed with superficially porous particles . This application is crucial in high-performance liquid chromatography (HPLC), where controlling column temperature is essential for accurate separations.

Medicine: Potential Therapeutic Applications

In the field of medicine, hexadecanophenone’s derivatives may play a role in the development of new therapeutic agents. While direct applications in medicine are not extensively documented, the study of similar ketone compounds has led to advancements in drug synthesis and pharmacology .

Environmental Science: Analyzing Contaminant Profiles

Hexadecanophenone can be used as a reference compound in environmental science to study the behavior of organic contaminants. Its well-defined physical and chemical properties make it an ideal standard for comparison in spectroscopic analyses .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, hexadecanophenone is used in the calibration of instruments and as a standard for method development. Its stable electron ionization mass spectrum makes it a suitable compound for gas chromatography-mass spectrometry (GC-MS) analyses .

Industrial Applications: Chemical Synthesis and Production

Hexadecanophenone serves as an intermediate in the synthesis of complex organic molecules. Its presence in various peer-reviewed papers suggests its role in the development of synthetic methodologies .

Biochemistry Research: Studying Lipid Interactions

The compound’s structure, which includes a long hydrocarbon chain and a phenyl group, makes it relevant in the study of lipid interactions in biochemistry research. It can be used to mimic certain aspects of lipid behavior in biological membranes .

Pharmacology: Antioxidant Properties

Research into antioxidants has highlighted the importance of ketone compounds like hexadecanophenone. These studies are particularly focused on treatments for neurodegenerative diseases and stroke, suggesting potential pharmacological applications for hexadecanophenone and its derivatives .

Organic Synthesis: Reagent in Chemical Reactions

Hexadecanophenone may be used as a reagent in organic synthesis, contributing to the construction of complex molecules. Its chemical stability and reactivity profile make it a valuable tool for synthetic chemists .

特性

IUPAC Name |

1-phenylhexadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLAWJMOGLOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217181 | |

| Record name | 1-Hexadecanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecanophenone | |

CAS RN |

6697-12-7 | |

| Record name | 1-Hexadecanone, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6697-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the volatility of hexadecanophenone compare to other aryl ketones, and how does this affect its behavior on soil surfaces?

A1: Hexadecanophenone exhibits a significantly lower vapor pressure compared to hexanophenone. Research suggests that aryl ketones with vapor pressures below 1.3 × 10−3 torr, including hexadecanophenone, do not demonstrate significant loss or transport due to vaporization on air-dried soils over a 15-day period []. This contrasts with hexanophenone, which showed increased loss likely due to its higher volatility, allowing it to move within the soil and reach light-exposed areas more readily [].

Q2: Are there analytical techniques that can be used to separate and quantify hexadecanophenone from other similar compounds?

A2: Yes, hydrophobic interaction electrokinetic chromatography (HI-EKC) has been successfully employed to separate hexadecanophenone (C16) from other alkyl aryl ketone homologues like dodecanophenone (C12), tetradecanophenone (C14), and octadecanophenone (C18) []. This technique leverages the hydrophobic interactions between the analytes and free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)